molecular formula C24H25Cl2F3N4O4S B10837066 7-((R)-3-Amino-piperidin-1-ylmethyl)-8-chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-6-trifluoromethyl-1H-quinazoline-2,4-dione

7-((R)-3-Amino-piperidin-1-ylmethyl)-8-chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-6-trifluoromethyl-1H-quinazoline-2,4-dione

Cat. No.: B10837066
M. Wt: 593.4 g/mol
InChI Key: ASAFNJMZLYOBFG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Compound F-54 involves several synthetic steps. The starting material is typically a quinazoline derivative, which undergoes various chemical transformations to yield the final product. The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired chemical reactions.

Industrial Production Methods: Industrial production of Compound F-54 follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound F-54 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction may yield quinazoline amines.

Scientific Research Applications

Compound F-54 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological pathways and processes.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Compound F-54 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .

Comparison with Similar Compounds

    Benzamide Derivative (US9695118): Another quinazolinedione derivative with similar chemical properties.

    Thieno[3,2-D]pyrimidine Derivatives (US9156852): Compounds with inhibitory activity for protein kinases.

    Fused 2-Aminothiazole Compounds (US8765747): Compounds with potential therapeutic applications

Uniqueness: Compound F-54 is unique due to its specific chemical structure and the range of reactions it can undergo

Properties

Molecular Formula

C24H25Cl2F3N4O4S

Molecular Weight

593.4 g/mol

IUPAC Name

7-[[(3R)-3-aminopiperidin-1-yl]methyl]-8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H25Cl2F3N4O4S/c1-2-38(36,37)19-6-5-14(25)8-13(19)10-33-22(34)16-9-18(24(27,28)29)17(20(26)21(16)31-23(33)35)12-32-7-3-4-15(30)11-32/h5-6,8-9,15H,2-4,7,10-12,30H2,1H3,(H,31,35)/t15-/m1/s1

InChI Key

ASAFNJMZLYOBFG-OAHLLOKOSA-N

Isomeric SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCC[C@H](C4)N)C(F)(F)F

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCCC(C4)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.